molecular formula C7H7NO B000126 Benzamide CAS No. 55-21-0

Benzamide

Cat. No.: B000126
CAS No.: 55-21-0
M. Wt: 121.14 g/mol
InChI Key: KXDAEFPNCMNJSK-UHFFFAOYSA-N
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Description

Benzamide is an organic compound with the chemical formula C₇H₇NO . It is the simplest amide derivative of benzoic acid. In its powdered form, this compound appears as a white solid, while in crystalline form, it appears as colorless crystals. It is slightly soluble in water and soluble in many organic solvents . This compound is a natural alkaloid found in the herbs of Berberis pruinosa .

Synthetic Routes and Reaction Conditions:

    Direct Condensation: this compound can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst.

    Electrochemical Synthesis: Another method involves the electrochemical synthesis and amidation of benzoin.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.

    Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Reduction: Benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

Target of Action

Benzamide primarily targets several enzymes in the human body. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Suppressor of tumorigenicity 14 protein . These enzymes play crucial roles in various biochemical processes, including inflammation, digestion, and cellular signaling .

Biochemical Pathways

This compound’s interaction with its target enzymes can affect various biochemical pathways. For example, the inhibition of Sec14p can disrupt lipid transfer and related metabolic processes . Additionally, this compound has been found to induce the generation of reactive oxygen species (ROS), which can cause membrane and DNA/protein damage as well as lipid peroxidation, eventually resulting in cell destruction .

Pharmacokinetics

A related compound, txa709, which is an ftsz-targeting this compound prodrug, has been found to have improved pharmacokinetic properties, including a 65-fold-longer half-life and a 3-fold-greater oral bioavailability

Result of Action

The result of this compound’s action at the molecular and cellular level is largely dependent on its interaction with its target enzymes. For instance, its inhibition of Sec14p can lead to disruption of lipid transfer and related metabolic processes, potentially affecting cell growth and survival . Additionally, its induction of ROS generation can cause cellular damage and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound’s action can be enhanced under mild conditions in an electrolysis cell . Furthermore, the solubility of this compound in water and organic solvents can affect its bioavailability and thus its efficacy . .

Biochemical Analysis

Biochemical Properties

Benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidase enzymes, which catalyze the hydrolysis of amide bonds. Amidase enzymes, such as those produced by Bacillus smithii, can convert this compound to benzohydroxamic acid . This interaction is crucial for the biotransformation process and has significant industrial applications. Additionally, this compound exhibits antioxidant and antibacterial activities, interacting with free radicals and bacterial cell components to exert its effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. This inhibition can lead to changes in gene expression and cellular responses to DNA damage. Furthermore, this compound’s antioxidant properties help protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound binds to the active site of amidase enzymes, facilitating the hydrolysis of the amide bond and the formation of benzohydroxamic acid . Additionally, this compound inhibits the activity of poly(ADP-ribose) polymerase by binding to its catalytic domain, preventing the enzyme from synthesizing poly(ADP-ribose) chains. This inhibition affects DNA repair processes and can lead to cell death in certain contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of poly(ADP-ribose) polymerase activity and continued antioxidant activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and stability in various formulations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant and antibacterial activities. At high doses, this compound can have toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney toxicity in animal models, highlighting the importance of determining safe dosage ranges for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by amidase enzymes to form benzohydroxamic acid, which can further participate in various biochemical reactions . This compound can also affect metabolic flux and metabolite levels by interacting with enzymes involved in oxidative stress responses and DNA repair processes. These interactions can influence the overall metabolic state of cells and tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and solubility in organic solvents. Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can affect the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in the cytoplasm, where it interacts with enzymes and other biomolecules. It can also localize to the nucleus, where it inhibits poly(ADP-ribose) polymerase activity and affects DNA repair processes. The subcellular localization of this compound is crucial for its activity and function within cells .

Comparison with Similar Compounds

Uniqueness:

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of science and industry.

Properties

IUPAC Name

benzamide
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InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
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InChI Key

KXDAEFPNCMNJSK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)N
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Molecular Formula

C7H7NO
Record name BENZAMIDE
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Related CAS

55738-52-8
Record name Benzamide, homopolymer
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DSSTOX Substance ID

DTXSID0021709
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Molecular Weight

121.14 g/mol
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Physical Description

Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg
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Solubility

>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C
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Density

1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341
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Vapor Pressure

0.000939 [mmHg]
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Color/Form

Colorless crystals, Monoclinic prisms or plates from water

CAS No.

55-21-0
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Melting Point

270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C
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Synthesis routes and methods I

Procedure details

TG1/pNHJ10H and TG1/pNEJ20L were inoculated into 10 ml of 2×YT medium containing 50 μg/ml of ampicillin and incubated at 30° C. overnight (12 hours). 1 ml of the resultant culture was added to 100 ml of 2×YT medium (50 μg/ml of ampicillin, 0.1 g of CoCl2.6H2O/l). The mixture was incubated at 30° C. for 4 hours. IPTG was added to the mixture to a final concentration of 1 mM. The mixture was incubated at 30° C. for 10 hours. After harvesting the cells, the cells were suspended in 5 ml of 0.1M phosphate buffer (pH 7.5). The suspensions were disrupted by sonification for 5 min and centrifuged at 12,000×g for 30 min. The resulting supernatants were used for the enzyme assay. The enzyme assay was carried out in a reaction mixture (12 ml) containing 50 mM potassium phosphate buffer (pH 7.5), 6 mM benzonitrile and an appropriate amount of the enzyme. The reaction was carried out at 20° C. for 30 min and stopped by the addition of 0.2 ml 1M HCl. The amount of benzamide formed in the reaction mixture was determined by HPLC. As a control, the mixture obtained by the same procedure as described above but from E. coli TG1 was used. The levels of nitrile hydratase activity in cell-free extracts of E. coli containing pNHJ10H and pNHJ20L were 1.75×10-3 and 6.99×10-3 units/mg, respectively, when cultured in 2×YT medium in the presence of CoCl2 and IPTG. Benzamide was found in the reaction mixture of TG1/pNHJ10H and pNHJ20L, whereas no benzamide was found in the reaction mixture of TG1. A number of references are cited herein, the disclosures of which are incorporated in their entirities, by reference herein.
[Compound]
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2
Quantity
10 mL
Type
reactant
Reaction Step One
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5 mL
Type
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0 (± 1) mol
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[Compound]
Name
2
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[Compound]
Name
CoCl2.6H2O
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0.1 g
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
mixture
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12 mL
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reactant
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Name
potassium phosphate
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a solution of 391 mg (1 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine in 3 mL of anhydrous methylene chloride, was added 0.42 mL (3 mmol) of triethylamine, then at room temperature, 0.12 mL (0.9 mmol) of ortho-toluoyl chloride was added. After 15 hours at room temp ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 420 mg of crude material. This was chromatographed on 40 g of silica gel using 50% ethyl acetate/hexane to afford 368 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl) amino]-1S-(phenylmethyl)propyl]-2-methyl, m/e=516 (M+Li).
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
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3 mL
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Reaction Step One
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0.12 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 175 mg (1.15 mmol) of 3-hydroxy-2-methylbenzoic acid and 203 mg (1.5 mmol) of N-hydroxybenzotriazole in 6 mL of anhydrous N,N-dimethylformamide at 0° C., was added 220 mg (1.15 mmol) of EDC. After 20 minutes of activation at 0° C. and 1 hour at room temperature, 392 mg (1.0 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine was added. After 15 hours at room temperature, ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 590 mg of crude material. This was chromatographed on silica gel using 50–80% ethyl acetate/methylene chloride as eluent to afford 255 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1S-(phenylmethyl)propyl]-3-hydroxy-2-methyl, m/e=526 (M+H).
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A sample of 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzonitrile (Procedure A, 1.66 g, 6.4 mmol) as a mixture of diastereomers was dissolved in tert-butanol (20 mL), powdered potassium hydroxide (1.8 g, 32.1 mmol) was added, and the reaction was brought to reflux for 1 h. After cooling the reaction, chloroform (50 mL) and water (50 mL) were added. The organic layer was separated, dried (K2CO3), filtered, and concentrated to afford 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide as a diastereomeric mixture (1.6 g, 93%). The mixture was purified on a reverse phase C-18 column with 0.5% ammonium acetate in water and acetonitrile as eluents. Compound 1, 3-[(1-RS, 2-SR)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide, eluted first. Next to elute was Compound 2, 3-[(1-RR, 2-SS)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzamide
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Reactant of Route 5
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Reactant of Route 6
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